N-benzhydryl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide
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Overview
Description
N-benzhydryl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazolidine-2,4-dione ring, which is known for its biological activity, and an azetidine ring, which adds to its chemical versatility.
Mechanism of Action
Target of Action
The primary target of N-benzhydryl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide is the Peroxisome proliferator-activated receptor-γ (PPAR-γ) . PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis and glucose homeostasis .
Mode of Action
This compound acts as a partial agonist of PPAR-γ . Partial agonists like this compound can avoid the adverse effects associated with PPAR-γ full agonists, such as weight gain and congestive heart disorders, while retaining the antidiabetic efficiency .
Biochemical Pathways
Upon binding to PPAR-γ, the compound influences the transcription of various genes involved in glucose and lipid metabolism . This results in improved insulin sensitivity and glucose homeostasis, making it potentially beneficial for the treatment of type 2 diabetes .
Pharmacokinetics
The compound’s antidiabetic efficacy was assessed in vivo on streptozotocin-induced diabetic mice . No compound showed considerable effect on the body weight of animals after 21 days of administration .
Result of Action
The compound’s action results in promising antidiabetic activity comparable with the standard drug rosiglitazone .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as thiazolidinediones, have been found to interact with various enzymes and proteins . For instance, some thiazolidinediones are known to act as partial agonists for the peroxisome proliferator-activated receptor-γ (PPAR-γ), a key regulator of glucose metabolism .
Cellular Effects
Related compounds have shown to influence cell function by modulating signaling pathways, gene expression, and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzhydryl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide typically involves multiple steps, starting with the preparation of the thiazolidine-2,4-dione core. This can be achieved by reacting thiazolidine-2,4-dione with appropriate aryl aldehydes under controlled conditions . The azetidine ring is then introduced through a series of nucleophilic substitution reactions, followed by the attachment of the benzhydryl group via a coupling reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-benzhydryl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the compound to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
N-benzhydryl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Compounds like rosiglitazone and pioglitazone share the thiazolidine-2,4-dione core and are known for their antidiabetic properties.
Azetidine Derivatives: Other azetidine-containing compounds are studied for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
N-benzhydryl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide stands out due to its unique combination of the thiazolidine-2,4-dione and azetidine rings, which confer a distinct set of chemical and biological properties.
Properties
IUPAC Name |
N-benzhydryl-3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c24-17-13-27-20(26)23(17)16-11-22(12-16)19(25)21-18(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,18H,11-13H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGSSCPCJVDMGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)N4C(=O)CSC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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